Cas no 936498-11-2 (4-(Pent-1-en-1-yl)benzoic acid)

4-(Pent-1-en-1-yl)benzoic acid is a substituted benzoic acid derivative featuring a pentenyl group at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its conjugated double bond and carboxylic acid functionality, which allow for further derivatization. The unsaturated side chain enhances reactivity in cross-coupling and addition reactions, while the benzoic acid moiety provides a versatile handle for amidation or esterification. Its structural features make it a valuable intermediate for designing bioactive molecules or functional materials. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for synthetic applications.
4-(Pent-1-en-1-yl)benzoic acid structure
936498-11-2 structure
Product Name:4-(Pent-1-en-1-yl)benzoic acid
CAS No:936498-11-2
MF:C12H14O2
MW:190.238363742828
MDL:MFCD09261414
CID:4789622
Update Time:2026-02-27

4-(Pent-1-en-1-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Pent-1-en-1-yl)benzoic acid
    • 4-[(E)-pent-1-enyl]benzoic Acid
    • 4-((E)-pent-1-enyl)benzoic acid
    • 4-PENT-1-ENYL-BENZOICACID
    • 4-(1-pentenyl)benzoic acid
    • 4-(1E)-1-penten-1-yl-Benzoic acid
    • (E)-4-(PENT-1-EN-1-YL)BENZOIC ACID
    • MDL: MFCD09261414
    • Inchi: 1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h4-9H,2-3H2,1H3,(H,13,14)/b5-4+
    • InChI Key: WPYZZVKPJHDAOE-SNAWJCMRSA-N
    • SMILES: OC(C1C=CC(=CC=1)/C=C/CCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 200
  • XLogP3: 3.9
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: White to Yellow Solid

4-(Pent-1-en-1-yl)benzoic acid Security Information

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4-(Pent-1-en-1-yl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:936498-11-2)4-(Pent-1-en-1-yl)benzoic acid
Order Number:A916596
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:59
Price ($):338.0
Email:sales@amadischem.com

Additional information on 4-(Pent-1-en-1-yl)benzoic acid

Recent Advances in the Study of 4-(Pent-1-en-1-yl)benzoic acid (CAS: 936498-11-2) in Chemical Biology and Pharmaceutical Research

The compound 4-(Pent-1-en-1-yl)benzoic acid (CAS: 936498-11-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This unsaturated benzoic acid derivative is being explored for its potential applications in drug discovery, particularly due to its unique structural features that allow for versatile chemical modifications. Recent studies have focused on its role as a building block for the synthesis of more complex molecules with potential therapeutic benefits.

One of the key areas of interest is the compound's utility in the development of anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(Pent-1-en-1-yl)benzoic acid exhibit promising COX-2 inhibitory activity, with select analogs showing comparable efficacy to established NSAIDs but with reduced gastrointestinal side effects. The researchers utilized molecular docking studies to elucidate the binding interactions between these derivatives and the COX-2 enzyme active site.

In addition to its pharmacological potential, 4-(Pent-1-en-1-yl)benzoic acid has shown interesting properties in materials science applications. A recent publication in ACS Applied Materials & Interfaces reported its use as a linker molecule in the construction of metal-organic frameworks (MOFs) with potential drug delivery capabilities. The pentenyl side chain was found to provide optimal flexibility for drug loading while maintaining structural integrity of the MOF.

The synthetic accessibility of 4-(Pent-1-en-1-yl)benzoic acid has also been improved through recent methodological advances. A 2024 paper in Organic Letters described a novel palladium-catalyzed coupling approach that significantly increases the yield and purity of the compound while reducing reaction times. This development is particularly important for scaling up production for preclinical studies.

From a safety and pharmacokinetics perspective, preliminary ADMET studies conducted in 2023 indicate that 4-(Pent-1-en-1-yl)benzoic acid exhibits favorable metabolic stability and low toxicity profiles in rodent models. These findings support its further development as a pharmaceutical intermediate or potential active pharmaceutical ingredient (API).

Looking forward, several research groups have announced plans to explore the compound's potential in targeted drug delivery systems, leveraging its carboxylic acid functionality for conjugation with various targeting moieties. The unique combination of its hydrophobic pentenyl chain and polar carboxyl group makes it particularly interesting for designing amphiphilic drug carriers.

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Amadis Chemical Company Limited
(CAS:936498-11-2)4-(Pent-1-en-1-yl)benzoic acid
A916596
Purity:99%
Quantity:5g
Price ($):338.0
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